An In-depth Technical Guide to 4-cyclopropyl-1H-pyrrole-3-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-cyclopropyl-1H-pyrrole-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-cyclopropyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, which combines the aromatic pyrrole ring with a strained cyclopropyl moiety, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities. The pyrrole scaffold is a common feature in numerous natural products and pharmaceuticals, known to impart a range of pharmacological properties.[1][2] The addition of a cyclopropyl group can further enhance molecular rigidity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid, serving as a technical resource for researchers and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid is essential for its effective use in synthesis and drug design. While experimental data for some properties are not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.
| Property | Value | Source |
| CAS Number | 1247103-26-9 | [3][4] |
| Molecular Formula | C₈H₉NO₂ | [3][5] |
| Molecular Weight | 151.16 g/mol | [3] |
| Monoisotopic Mass | 151.06332 Da | [5] |
| Predicted XLogP3 | 1.1 | [3] |
| Topological Polar Surface Area | 53.1 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis and Purification
A potential synthetic route could involve the reaction of a β-ketoester containing a cyclopropyl group with an appropriate amine and an α-halo-aldehyde or ketone, followed by hydrolysis of the resulting ester to yield the carboxylic acid. Continuous flow chemistry has also emerged as a highly efficient method for the one-step synthesis of substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones.[6][7][8] This technique offers advantages in terms of reaction time, yield, and purity.
Below is a conceptual workflow for the synthesis of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid, illustrating a possible multi-step process that is common for such derivatives.
Caption: Conceptual workflow for the synthesis of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid.
Experimental Protocol: A General Approach for Hantzsch Pyrrole Synthesis
The following is a generalized, illustrative protocol for the synthesis of a substituted pyrrole-3-carboxylic acid ester, which would be the precursor to the target molecule. Note: This is a representative procedure and would require optimization for the specific synthesis of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyclopropyl-β-ketoester and the amine in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: To this solution, add the α-haloketone dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration.
-
Purification of Ester: The crude ester can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Hydrolysis: The purified ester is then subjected to hydrolysis, typically by heating with an aqueous solution of a base like sodium hydroxide in a solvent such as ethanol.
-
Acidification: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Final Purification: The resulting 4-cyclopropyl-1H-pyrrole-3-carboxylic acid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Spectroscopic Characterization
The structural elucidation of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimental spectra for this specific compound is not publicly available, the expected spectral features can be predicted based on its structure and data from related compounds. Chemical suppliers like BLD Pharm and Angene Chemical indicate the availability of such data upon request.[3][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The pyrrole protons would appear as multiplets in the aromatic region. The cyclopropyl protons would exhibit characteristic upfield signals, also as multiplets due to complex spin-spin coupling. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the carboxylic acid, the sp² carbons of the pyrrole ring, and the sp³ carbons of the cyclopropyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid would be characterized by the following key absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.
-
N-H stretching of the pyrrole ring, usually observed around 3200-3500 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Predicted mass-to-charge ratios (m/z) for various adducts of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid are available.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 152.07060 |
| [M+Na]⁺ | 174.05254 |
| [M-H]⁻ | 150.05604 |
Reactivity and Chemical Transformations
The chemical reactivity of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid is dictated by the functional groups present: the carboxylic acid, the pyrrole ring, and the cyclopropyl group.
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amidation: Reaction with amines, often activated by coupling agents (e.g., EDC, HOBt), to form amides. This is a particularly important transformation in medicinal chemistry for the synthesis of bioactive compounds.[6]
-
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Reactions involving the Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions. The directing effects of the existing substituents will influence the position of substitution.
Reactions of the Cyclopropyl Group: The cyclopropyl group is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metal catalysts.[10]
Caption: Key chemical transformations of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs of pyrrole and cyclopropane are frequently found in biologically active molecules, making 4-cyclopropyl-1H-pyrrole-3-carboxylic acid a valuable scaffold for drug discovery.[1][2]
-
Pyrrole Moiety: The pyrrole ring is a key component of many FDA-approved drugs and is known to contribute to a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1]
-
Cyclopropyl Group: The incorporation of a cyclopropyl ring into a drug candidate can improve its metabolic stability, increase its potency, and reduce off-target effects.[2] It can act as a rigid linker or as a bioisosteric replacement for other functional groups.
This compound can serve as a starting material for the synthesis of a variety of derivatives with potential therapeutic applications. For instance, the carboxylic acid can be converted to amides to explore structure-activity relationships in kinase inhibitors or other enzyme targets. The pyrrole ring can be further functionalized to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity. A notable example of a drug containing a pyrrole-3-carboxamide core is Sunitinib, an anticancer agent.[10]
Safety and Handling
While a specific safety data sheet (SDS) for 4-cyclopropyl-1H-pyrrole-3-carboxylic acid is not widely available, general precautions for handling fine chemicals should be observed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-cyclopropyl-1H-pyrrole-3-carboxylic acid is a promising building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its unique combination of a pyrrole ring and a cyclopropyl group offers a versatile platform for the design and development of new chemical entities. This technical guide has provided an overview of its chemical properties, potential synthetic routes, spectroscopic characteristics, reactivity, and applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
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Angene Chemical. 4-cyclopropyl-1H-pyrrole-3-carboxylic acid|1247103-26-9. [Link]
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Herath, A., & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic letters, 12(22), 5182–5185. [Link]
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Herath, A., & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic letters, 12(22), 5182–5185. [Link]
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Herath, A., & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. PubMed, 20964345. [Link]
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Yanev, P., & Angelov, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]
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Kumar, P., & Kumar, R. (2021). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European journal of medicinal chemistry, 71, 324–332. [Link]
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